

Pseudolaroside B mechanism of action studies

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Compound of Interest		
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An In-depth Technical Guide to the Mechanism of Action of Pseudolaric Acid B

A Note on Nomenclature: This document focuses on the mechanism of action of Pseudolaric Acid B (PAB), a diterpene acid extensively studied for its anti-tumor properties. The initial query mentioned "**Pseudolaroside B**," a different and less-studied compound. Given the depth of the technical information requested, this guide provides a comprehensive overview of the well-documented activities of Pseudolaric Acid B, which is likely the intended subject of interest.

Executive Summary

Pseudolaric Acid B (PAB), a natural diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-cancer effects across a variety of tumor cell lines. [1][2][3][4][5][6][7][8] Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest, promotion of apoptosis, and inhibition of angiogenesis.[1][4][9][10] These effects are orchestrated through the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and direct interaction with cellular components like microtubules.[1][4][6][11] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to PAB's anti-tumor activity.

Core Mechanisms of Action

PAB exerts its anti-neoplastic effects through three primary, interconnected mechanisms:

• Induction of Apoptosis: PAB triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][3][7]



- Cell Cycle Arrest: It potently halts cell cycle progression, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[1][2][4][5][7][12]
- Anti-Angiogenesis: PAB inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis.[9][10][13][14]

Signaling Pathways Modulated by Pseudolaric Acid B

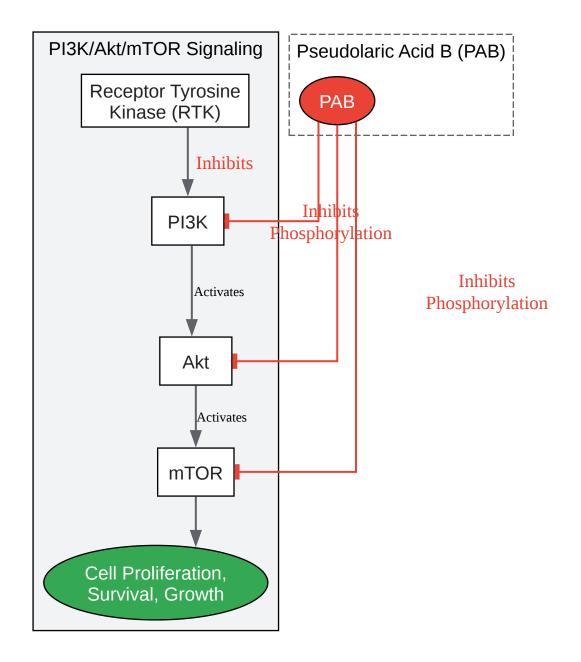
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[15][16][17] PAB has been shown to effectively inhibit this pathway in various cancer cell lines, including triple-negative breast cancer and gastric cancer.[1][11]

Mechanism of Inhibition:

- PAB downregulates the expression of key proteins in this pathway, including PI3K (p110β) and the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR).[1]
- By inhibiting this pathway, PAB suppresses survival signals, leading to the activation of apoptotic processes.[1]
- The pro-apoptotic effect of PAB is enhanced when used in combination with PI3K inhibitors like LY294002, confirming the pathway's role in PAB-induced cell death.[1]





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PAB inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate a wide range of cellular processes like proliferation, differentiation, and apoptosis.[18] [19][20][21] PAB's influence on these pathways contributes to its anti-cancer effects.

Mechanism of Modulation:

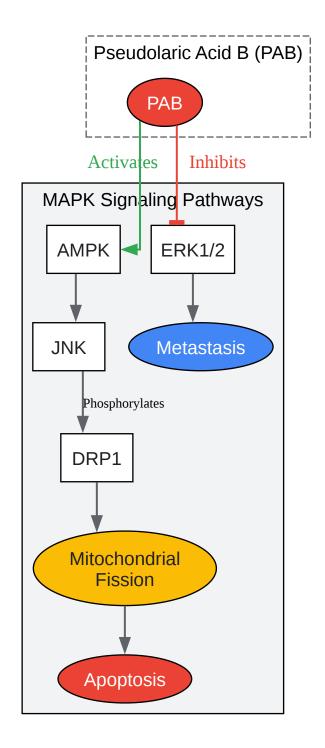
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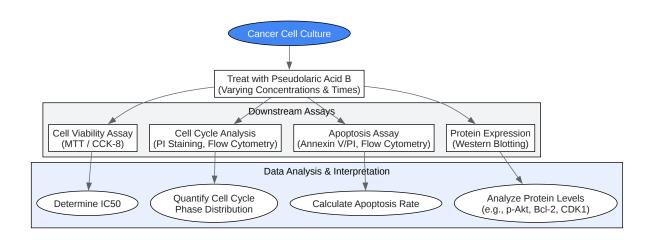


- JNK Activation: In HeLa cervical cancer cells, PAB induces apoptosis through the activation
 of the c-Jun N-terminal kinase (JNK) pathway.[22] Inhibition of JNK markedly reduces PABinduced cell death.[22]
- AMPK/JNK/DRP1 Axis: In hepatocellular carcinoma, PAB activates AMP-activated protein kinase (AMPK), which in turn stimulates JNK.[23] This leads to the phosphorylation of Dynamin-related protein 1 (DRP1), triggering mitochondrial fission and subsequent apoptosis.[23]
- ERK1/2 Inhibition: PAB can inhibit the ERK1/2 signaling pathway, which is involved in cell
 metastasis, as seen in gastric cancer models.[11] It also inhibits VEGF-induced
 phosphorylation of ERK in endothelial cells, contributing to its anti-angiogenic effect.[10]
- p38 Inhibition: PAB has been shown to suppress T-lymphocyte activation by inhibiting the phosphorylation of p38, indicating an immunomodulatory role.[24]









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